molecular formula C15H14N4O3 B2418439 3-(1-(1H-indole-2-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034310-50-2

3-(1-(1H-indole-2-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2418439
CAS No.: 2034310-50-2
M. Wt: 298.302
InChI Key: NHWMFOUREKFIQL-UHFFFAOYSA-N
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Description

3-(1-(1H-indole-2-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H14N4O3 and its molecular weight is 298.302. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Antimicrobial Applications

Compounds containing the indole nucleus linked to azetidinone and thiazolidinone moieties have shown significant biological activities. Research by Saundane and Walmik (2013) demonstrated that certain synthesized compounds displayed excellent antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities. This suggests potential applications in the development of new therapeutic agents targeting oxidative stress-related diseases and infections (Saundane & Walmik, 2013).

Anticancer Agents

A series of novel N-benzyl aplysinopsin analogs incorporating the indole nucleus have been synthesized and evaluated for their in vitro cytotoxicity against a panel of human tumor cell lines. Penthala et al. (2011) reported that certain analogs exhibited potent growth inhibition against specific melanoma and ovarian cancer cells, indicating their potential as lead compounds for anticancer drug development (Penthala, Yerramreddy, & Crooks, 2011).

Spiro Compound Synthesis

The synthesis of novel spiro compounds via indol-2,3-diones has been explored, showcasing the versatility of these structures in creating complex molecules with potential biological activities. Pardasani et al. (1999) detailed the synthetic approach and spectral studies, highlighting the chemical innovation in utilizing indole derivatives for advanced organic synthesis (Pardasani, Pardasani, Ghosh, Sherry, & Mukherjee, 1999).

Glycoluril and Analogues

Glycolurils and their analogues, including structures related to imidazolidine-2,4-dione, have found applications across various scientific and technological fields. Kravchenko, Baranov, and Gazieva (2018) reviewed the synthesis methods and applications of these compounds, noting their roles in pharmacology, explosives, and supramolecular chemistry (Kravchenko, Baranov, & Gazieva, 2018).

Cytotoxicity and ROS Generation

Research on selenium-containing dispiro indolinones based on 2-selenoxo-imidazolidin-4-ones by Novotortsev et al. (2021) revealed significant in vitro cytotoxicity against cancer cell lines. These findings suggest a role for these compounds in cancer therapy, potentially through ROS generation and p53 activation mechanisms (Novotortsev et al., 2021).

Properties

IUPAC Name

3-[1-(1H-indole-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c20-13-6-16-15(22)19(13)10-7-18(8-10)14(21)12-5-9-3-1-2-4-11(9)17-12/h1-5,10,17H,6-8H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWMFOUREKFIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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